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Introduction

Bromoiodomethane (CHzBrl) is a dihalomethane containing both bromine and iodine atoms.
This colorless to light yellow liquid is a valuable reagent in organic synthesis and a subject of
interest in atmospheric chemistry and photochemistry. Its unique combination of two different
halogen atoms imparts specific reactivity and physical characteristics that are of significant
interest to researchers in various fields, including organic synthesis, materials science, and
drug development. This technical guide provides a comprehensive overview of the physical and
chemical properties of bromoiodomethane, detailed experimental protocols for its synthesis
and key reactions, and an exploration of its photochemical behavior.

Physical Properties of Bromoiodomethane

Bromoiodomethane is a dense liquid with limited solubility in water but good solubility in
common organic solvents. A summary of its key physical properties is presented in the table
below.
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Property Value Reference
Molecular Formula CH:zBrl

Molecular Weight 220.84 g/mol [1]
Appearance Colorless to pale yellow liquid [2]

Odor Sweetish [2]

Density 2.93 g/mL at 25 °C [31[4]
Boiling Point 138-141 °C [11[3114]
Melting Point Not available

Refractive Index (n2°/D) 1.6382 [11[3114]

Solubility

Limited solubility in water;

soluble in organic solvents.

[2]

Vapor Pressure

10.9 mmHg at 25 °C
(predicted)

XLogP3-AA

1.7

[1]

Chemical Properties and Reactivity

Bromoiodomethane exhibits reactivity characteristic of dihalomethanes, with the carbon-
iodine bond being weaker and more reactive than the carbon-bromine bond. It is sensitive to
light and can decompose, particularly in the presence of UV radiation. For stability, it is often
stored with a copper stabilizer.

Synthesis

A common laboratory-scale synthesis of bromoiodomethane involves the Finkelstein reaction,
where dibromomethane is treated with sodium iodide in a suitable solvent like acetone.

Simmons-Smith Reaction

Bromoiodomethane can be used as a source of the methylene group in cyclopropanation
reactions, such as the Simmons-Smith reaction. While diiodomethane is more commonly used,
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bromoiodomethane can serve as a precursor to the active carbenoid species. The reaction
proceeds via the formation of an organozinc intermediate, which then transfers a methylene
group to an alkene in a stereospecific manner.

Photodissociation

The photochemistry of bromoiodomethane is a significant area of research. Upon absorption
of ultraviolet (UV) radiation, the weaker carbon-iodine bond preferentially cleaves, leading to
the formation of a bromomethyl radical (*CH2Br) and an iodine atom (¢l). These reactive
intermediates can then undergo further reactions, including recombination and isomerization.

Studies have shown that in solution, the initial photofragments can recombine within the
solvent cage to form a metastable isomer, iso-bromoiodomethane (CHzBr-I). This isomer can
then rearrange to the more stable bromoiodomethane or participate in other reactions.

Experimental Protocols
Synthesis of Bromoiodomethane from Dibromomethane

Principle: This method is based on the Finkelstein reaction, where a halide exchange reaction
occurs. The bromide in dibromomethane is replaced by iodide from sodium iodide.

Materials:

o Dibromomethane (CH2zBr2)

e Sodium iodide (Nal)

o Acetone (anhydrous)

e Round-bottom flask with a reflux condenser
e Heating mantle

e Separatory funnel

« Distillation apparatus

e Drying agent (e.g., anhydrous magnesium sulfate)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1195271?utm_src=pdf-body
https://www.benchchem.com/product/b1195271?utm_src=pdf-body
https://www.benchchem.com/product/b1195271?utm_src=pdf-body
https://www.benchchem.com/product/b1195271?utm_src=pdf-body
https://www.benchchem.com/product/b1195271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:

In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.
Add dibromomethane to the solution.

Heat the mixture to reflux with stirring for several hours. The reaction progress can be
monitored by gas chromatography.

After the reaction is complete, cool the mixture to room temperature.
Remove the precipitated sodium bromide by filtration.
The acetone is removed from the filtrate by distillation.

The remaining liquid is washed with water in a separatory funnel to remove any remaining
sodium iodide.

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

The crude bromoiodomethane is purified by fractional distillation under reduced pressure.

Photodissociation of Bromoiodomethane using Pump-
Probe Spectroscopy

Principle: This experimental setup uses an ultrafast laser system to initiate a photochemical

reaction with a "pump" pulse and monitor the subsequent dynamics with a time-delayed

"probe” pulse.

Apparatus:

Femtosecond laser system (e.g., Ti:sapphire laser)
Optical parametric amplifier (OPA) to generate the pump and probe wavelengths
Delay stage for controlling the time delay between pump and probe pulses

Sample cell or flow-through system for the bromoiodomethane solution
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Spectrometer or detector to measure the change in absorption of the probe pulse

Procedure:

A solution of bromoiodomethane in a suitable solvent (e.g., acetonitrile, cyclohexane) is
prepared.

The femtosecond laser system is used to generate a high-intensity "pump" pulse at a
wavelength that is strongly absorbed by bromoiodomethane (typically in the UV region,
e.g., 266 nm), initiating the C-1 bond cleavage.

A weaker "probe" pulse, at a different wavelength, is generated and passed through the
sample. The probe wavelength is chosen to be sensitive to the absorption of the transient
species (e.g., radicals, isomers).

The time delay between the pump and probe pulses is systematically varied using a
mechanical delay stage.

At each time delay, the change in the absorbance of the probe pulse is measured.

By plotting the change in absorbance as a function of the time delay, the kinetics of the
formation and decay of the transient species can be determined.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR: The proton NMR spectrum of bromoiodomethane is expected to show a singlet
for the two equivalent protons of the methylene group. Due to the electronegativity of the
attached halogens, this singlet will be downfield from tetramethylsilane (TMS). The chemical
shift is anticipated to be in the range of 4-5 ppm.

13C NMR: The carbon-13 NMR spectrum will exhibit a single peak for the methylene carbon.
The chemical shift will be influenced by the attached bromine and iodine atoms.

Infrared (IR) Spectroscopy
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The IR spectrum of bromoiodomethane displays characteristic vibrational frequencies for the
C-H and C-X (X=Br, I) bonds.

Wavenumber (cm~?) Assignment
~3000 C-H stretching
~1400 CH: scissoring
~1200 CH2 wagging
~600-700 C-Br stretching
~500-600 C-I stretching

Mass Spectrometry

The mass spectrum of bromoiodomethane will show a molecular ion peak (M*) at m/z = 220
(for 7°Br) and 222 (for 81Br) with approximately equal intensity, characteristic of a compound
containing one bromine atom. The presence of iodine will be indicated by a peak at m/z = 127.

Expected Fragmentation Pattern:

[CH2Brl]*: Molecular ion peaks at m/z 220 and 222.

[CH2Br]*: Fragment resulting from the loss of an iodine atom (m/z 93 and 95).

[CH:zI]*: Fragment resulting from the loss of a bromine atom (m/z 141).

[1]*: lodine cation at m/z 127.

[Br]*: Bromine cations at m/z 79 and 81.

Visualizations
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Caption: Photodissociation and isomerization pathway of bromoiodomethane.
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Caption: Simplified mechanism of the Simmons-Smith cyclopropanation reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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